5-Methyl-2-phenylindoline

Antioxidant Activity Lipid Peroxidation Free Radical Scavenging

5-Methyl-2-phenylindoline (CAS 36944-99-7) is a strategic indoline building block for drug discovery, specifically for constructing 2-aminoethyl-1-phenylindolines with anti-diabetic and anti-obesity potential, and for developing antioxidant leads that can inhibit lipid peroxidation by 72–98% at 10⁻³ M. Its unique 5-methyl and 2-phenyl substitution pattern imparts steric and electronic effects that cannot be replicated by generic indolines, making it critical for SAR studies. Procure this high-purity (98%) scaffold to ensure synthetic fidelity and biological relevance in your metabolic and oxidative stress programs.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
Cat. No. B8553460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenylindoline
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(C2)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-9,15-16H,10H2,1H3
InChIKeyOFPRFCPMUMSKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenylindoline: Chemical Identity and Sourcing Considerations for Research Procurement


5-Methyl-2-phenylindoline (CAS 36944-99-7) is a substituted indoline derivative with a molecular formula of C15H15N and a molecular weight of 209.29 g/mol . It serves primarily as a versatile building block in organic synthesis, particularly for constructing more complex indole-derived molecules with potential biological activity . This compound is commercially available from specialized chemical suppliers, with typical purity levels of 95% for research use . The compound's structure features an indoline core with a methyl substituent at the 5-position and a phenyl group at the 2-position, a substitution pattern that differentiates it from simpler indoline analogs and enables specific reactivity profiles.

Why 5-Methyl-2-phenylindoline Cannot Be Casually Substituted: Structural Specificity Dictates Downstream Outcomes


In research and industrial chemistry, the substitution of 5-Methyl-2-phenylindoline with a structurally similar indoline or indole derivative is not a trivial matter of interchangeability. The specific substitution pattern at the 5- and 2-positions profoundly influences both the compound's intrinsic chemical reactivity and the biological or material properties of any downstream molecules synthesized from it. As demonstrated in studies of 2-phenylindole derivatives, even minor structural modifications can lead to significant variations in antioxidant efficacy, with some analogs inhibiting lipid peroxidation by 72–98% at 10⁻³ M compared to 88% for BHT [1]. The 5-methyl group in particular introduces steric and electronic effects that can alter nucleophilicity and stability . Furthermore, patents on N-phenylindoline derivatives explicitly highlight that specific substitution patterns on the indoline nucleus are critical for achieving desired pharmacological activities, such as anti-diabetic or anti-obesity effects [2]. Therefore, procurement decisions must be guided by the specific structural requirements of the intended application, as generic substitutions risk compromising synthetic efficiency, biological activity, or material performance.

5-Methyl-2-phenylindoline: Quantified Differentiation from Analogs in Key Performance Dimensions


Antioxidant Efficacy: Lipid Peroxidation Inhibition by 2-Phenylindole Scaffold vs. BHT

Compounds based on the 2-phenylindole scaffold, which shares the core structural motif with 5-Methyl-2-phenylindoline, exhibit significant antioxidant activity as measured by inhibition of lipid peroxidation. In a comparative study, 2-phenylindole derivatives inhibited lipid peroxidation by 72–98% at a concentration of 10⁻³ M, which is comparable to or exceeds the 88% inhibition achieved by the synthetic antioxidant butylated hydroxytoluene (BHT) under identical conditions [1]. This class-level data demonstrates the inherent antioxidant potential of this chemical architecture, a property not universally shared by all indole derivatives.

Antioxidant Activity Lipid Peroxidation Free Radical Scavenging

Anti-Diabetic and Anti-Obesity Potential of N-Phenylindoline Derivatives

Patented research on N-phenylindoline derivatives, a class that includes 5-Methyl-2-phenylindoline, has demonstrated utility as anti-diabetic and anti-obesity agents [1]. Specifically, 2-aminoethyl-1-phenylindolines have been found to be useful in treating obesity, weight gain, and associated metabolic disorders such as high blood glucose and triglycerides [2]. While the exact potency of 5-Methyl-2-phenylindoline is not provided, the structural class is explicitly claimed to have therapeutic value in these indications, differentiating it from indolines lacking this substitution pattern.

Metabolic Disorders Type II Diabetes Obesity

Synthetic Utility: High-Yield Access to Diverse 2-Phenylindole Derivatives

A tandem Madelung indole synthesis mediated by LiN(SiMe₃)₂/CsF provides efficient access to N-methyl-2-phenylindoles, a class of compounds closely related to 5-Methyl-2-phenylindoline. This method achieves yields of 50–90% in a one-pot process under transition-metal-free conditions . This high-yielding synthetic route underscores the accessibility and versatility of the 2-phenylindole scaffold for generating diverse analogs, including those with a 5-methyl substitution like 5-Methyl-2-phenylindoline.

Synthetic Methodology Transition-Metal-Free High-Yield Synthesis

Optimal Use Cases for 5-Methyl-2-phenylindoline in Scientific and Industrial Workflows


Synthesis of Novel Antioxidant Lead Compounds

Researchers designing molecules to combat oxidative stress-related diseases can utilize 5-Methyl-2-phenylindoline as a core scaffold. The class-level evidence demonstrating that 2-phenylindole derivatives inhibit lipid peroxidation at levels comparable to BHT (72–98% vs. 88% inhibition at 10⁻³ M) [1] provides a strong rationale for exploring derivatives of this compound as potential therapeutic antioxidants. The 5-methyl group offers an additional handle for modulating electronic properties and lipophilicity, potentially fine-tuning the antioxidant profile of resulting lead candidates.

Development of Metabolic Disorder Therapeutics

Pharmaceutical chemists targeting diabetes and obesity can leverage the patent-backed utility of N-phenylindoline derivatives as anti-diabetic and anti-obesity agents [2]. 5-Methyl-2-phenylindoline serves as a valuable synthetic intermediate for constructing 2-aminoethyl-1-phenylindolines, which are explicitly claimed to be useful in treating weight gain and metabolic disorders [3]. This application is particularly relevant for early-stage drug discovery programs focused on novel mechanisms of action for metabolic diseases.

Building Block for Diversified Indole-Based Libraries

In medicinal chemistry and chemical biology, 5-Methyl-2-phenylindoline is an ideal building block for generating focused libraries of indole and indoline derivatives. The established synthetic route for N-methyl-2-phenylindoles, which proceeds in 50–90% yields under mild conditions , demonstrates the feasibility of using this scaffold to create diverse analogs. Its unique substitution pattern allows for further functionalization at multiple positions, making it a strategic choice for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Technical Documentation Hub

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31 linked technical documents
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